P2Y6 Receptor Antagonist Potency: 6-Chloro Matches 6-Fluoro and Outperforms Alternative Halogen Positions
In a head-to-head SAR study of 2H-chromene derivatives as P2Y6 receptor (P2Y6R) antagonists, the 6-chloro analogue (compound 12) demonstrated enhanced potency compared to other halogen substitutions, matching the activity of the 6-fluoro analogue (compound 11) in the 1-2 μM range. Critically, halogen substitution at the 5-, 7-, or 8-positions reduced receptor affinity [1].
| Evidence Dimension | hP2Y6 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 1-2 μM range (6-chloro analogue 12) |
| Comparator Or Baseline | 6-fluoro analogue 11 (1-2 μM range); 5-, 7-, or 8-halogen analogues (reduced affinity) |
| Quantified Difference | Equivalent to 6-fluoro; superior to alternative substitution positions |
| Conditions | Ca2+ mobilization assay in human P2Y6R-expressing astrocytoma cells |
Why This Matters
For P2Y6R-targeted research programs, 6-chloro substitution provides potency comparable to 6-fluoro while offering distinct physicochemical properties (LogP 2.41) [2] that may be advantageous for specific assay conditions or downstream synthetic modifications.
- [1] Jung YH, et al. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. 2022;75:128981. View Source
- [2] SIELC Technologies. 6-Chlorochroman-4-one HPLC Separation Application. LogP value: 2.41. View Source
